1,2-Dihydrophenanthren-3(4H)-one
Description
1,2-Dihydrophenanthren-3(4H)-one is a partially hydrogenated phenanthrene derivative featuring a ketone group at position 3 and saturation at the 1,2-positions of the fused aromatic ring system.
Properties
Molecular Formula |
C14H12O |
|---|---|
Molecular Weight |
196.24 g/mol |
IUPAC Name |
2,4-dihydro-1H-phenanthren-3-one |
InChI |
InChI=1S/C14H12O/c15-12-8-7-11-6-5-10-3-1-2-4-13(10)14(11)9-12/h1-6H,7-9H2 |
InChI Key |
RCEUSAOZYSYVPT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(CC1=O)C3=CC=CC=C3C=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Dihydrophenanthren-3(4H)-one can be synthesized through several methods. One common approach involves the reduction of phenanthrene-3,4-dione using a suitable reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction typically occurs in an inert solvent like tetrahydrofuran or ethanol under controlled temperature conditions.
Industrial Production Methods
Industrial production of this compound may involve catalytic hydrogenation of phenanthrene derivatives. This process is carried out in the presence of a metal catalyst such as palladium on carbon, under high pressure and temperature conditions to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
1,2-Dihydrophenanthren-3(4H)-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phenanthrene-3,4-dione using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be further reduced to form 1,2,3,4-tetrahydrophenanthrene using strong reducing agents.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Bromine in acetic acid for bromination.
Major Products
Oxidation: Phenanthrene-3,4-dione.
Reduction: 1,2,3,4-Tetrahydrophenanthrene.
Substitution: Brominated derivatives of this compound.
Scientific Research Applications
1,2-Dihydrophenanthren-3(4H)-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structure.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,2-Dihydrophenanthren-3(4H)-one involves its interaction with various molecular targets. It can act as an inhibitor or activator of specific enzymes, depending on the functional groups present on the molecule. The pathways involved may include oxidative stress response, apoptosis, and signal transduction.
Comparison with Similar Compounds
Key Structural Differences
- Hydrogenation Pattern :
- Ketone Position :
- The ketone group in the target compound is at position 3, whereas in the analog, it is at position 4. This positional difference alters electronic conjugation and steric interactions.
Physical Properties
| Property | This compound (Inferred) | 2,3-Dihydrophenanthren-4(1H)-one (Reported) |
|---|---|---|
| Molecular Formula | C₁₄H₁₂O | C₁₄H₁₂O |
| Molecular Weight | 196.25 g/mol | 196.25 g/mol |
| Density | Not reported | 1.175 g/cm³ |
| Boiling Point | Not reported | 366.4°C (at 760 mmHg) |
| Flash Point | Not reported | 162.1°C |
Inference :
The identical molecular weight suggests similar volatility, but the ketone position may influence solubility and melting points. The reported density and boiling point of the analog imply high thermal stability, likely shared by the target compound due to structural similarity .
Comparison with Heterocyclic Analogs (1,2,4-Triazin-6(5H)-one and Oxazol-5(4H)-one)
Key Differences:
| Feature | This compound | 1,2,4-Triazin-6(5H)-one | Oxazol-5(4H)-one |
|---|---|---|---|
| Core Structure | Fused tricyclic aromatic system | Six-membered triazine ring | Five-membered oxazole ring |
| Bioactivity | Limited data; inferred anticancer potential | Explicitly studied as antitumor agents | Analgesic, antimicrobial, and cytotoxic |
| Synthetic Accessibility | Complex synthesis due to fused rings | Moderate via Erlenmeyer or Bergmann methods | Straightforward via ketone-amide cyclization |
Pharmacological Implications :
- 1,2,4-Triazin-6(5H)-one: Demonstrated apoptosis-inducing activity in MCF-7 breast cancer cells, suggesting that aromatic ketones in fused systems (like phenanthrenones) may share similar mechanisms .
- Oxazol-5(4H)-one : Exhibits analgesic and antimicrobial properties, highlighting the role of ketone positioning in modulating biological activity .
Electronic and Reactivity Comparisons
- Reactivity :
- The 1,2-dihydro configuration in the target compound could make it more susceptible to oxidation or electrophilic substitution at the saturated positions, unlike the 2,3-dihydro analog .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
